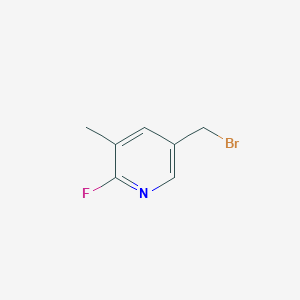

5-(Bromomethyl)-2-fluoro-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-2-fluoro-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNYKCLYPUDOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromomethyl 2 Fluoro 3 Methylpyridine

Strategies for Direct Bromination of the Methyl Group on Fluoro-Methylpyridine Substrates

A primary method for synthesizing 5-(bromomethyl)-2-fluoro-3-methylpyridine involves the direct bromination of the methyl group on the pre-formed 2-fluoro-3-methylpyridine (B30981) ring. This transformation typically employs radical substitution mechanisms.

Radical Bromination Approaches Utilizing N-Bromosuccinimide (NBS) and Initiators (e.g., Azobisisobutyronitrile, AIBN)

The Wohl-Ziegler reaction is a widely utilized method for the bromination of allylic and benzylic positions, which are positions adjacent to a double bond or an aromatic ring, respectively. mychemblog.com This reaction is particularly effective for the selective bromination of the methyl group on the pyridine (B92270) ring. The procedure uses N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com

NBS is a convenient source of bromine for free-radical substitution. daneshyari.com It is favored because it is economical, easy to handle, and the succinimide (B58015) byproduct can be easily removed from the reaction mixture. daneshyari.com The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. mychemblog.comdaneshyari.com The initiator radical then abstracts a hydrogen atom from the methyl group, forming a stabilized benzylic-type radical. This radical then reacts with NBS (or a low concentration of Br2 generated from NBS) to form the desired bromomethyl product and a succinimidyl radical, which continues the chain reaction. organic-chemistry.org It is crucial to maintain a low concentration of bromine (Br2) and hydrogen bromide (HBr) to prevent competing electrophilic addition or substitution reactions on the aromatic ring. organic-chemistry.org

Table 1: Key Reagents in Wohl-Ziegler Bromination

| Reagent | Role |

| 2-Fluoro-3-methylpyridine | Substrate |

| N-Bromosuccinimide (NBS) | Brominating Agent |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| Carbon tetrachloride (CCl4) | Solvent |

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Stoichiometry

The efficiency and selectivity of the radical bromination are highly dependent on the reaction conditions.

Solvent Systems: The solvent of choice for Wohl-Ziegler reactions is typically a non-polar, inert solvent like carbon tetrachloride (CCl4). daneshyari.comorganic-chemistry.org In CCl4, NBS is poorly soluble, and the resulting succinimide byproduct is insoluble, which helps to keep the concentration of reactive bromine species low and provides a visual cue for reaction completion as the succinimide floats to the surface. organic-chemistry.org However, due to environmental and safety concerns with CCl4, other solvents like acetonitrile (B52724) may be used. organic-chemistry.org Polar solvents are generally avoided as they can promote ionic side reactions. mychemblog.com

Temperature: The reaction is typically carried out under reflux conditions to facilitate the decomposition of the radical initiator. daneshyari.com For instance, when using AIBN in a solvent like o-dichlorobenzene, a temperature of around 80°C may be employed. mychemblog.com A patent for the bromination of other pyridine derivatives suggests a temperature range of 80 to 125°C. google.com

Stoichiometry: The molar ratio of the reactants is critical. Using an excess of NBS can lead to di- or tri-bromination of the methyl group. daneshyari.com Conversely, using a limiting amount of NBS can help to achieve mono-bromination selectively. daneshyari.com The amount of radical initiator used is catalytic, typically ranging from 0.001 to 0.5 equivalents relative to the pyridine substrate. google.com

Precursor Synthesis and Fluorination Pathways for the Pyridine Core

The synthesis of the 2-fluoro-3-methylpyridine core is a critical preliminary step. This involves constructing the substituted pyridine ring and introducing the fluorine atom at the correct position.

Directed Lithiation and Alkylation for Substituted Fluoro-Methylpyridine Formation

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. researchgate.net In this method, a directing metalating group (DMG) on the ring coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation (lithiation) to an adjacent position. The resulting lithium intermediate can then be reacted with an electrophile to introduce a new substituent. researchgate.net

For the synthesis of a substituted fluoro-methylpyridine, a suitable precursor like a 2-fluoropyridine (B1216828) bearing a directing group could be used. The fluorine atom itself can act as a directing group. The lithiation would occur at a position ortho to the fluorine, and subsequent reaction with an alkylating agent like methyl iodide would introduce the methyl group, leading to the formation of the desired substituted pyridine core. These reactions are typically carried out in anhydrous solvents like tetrahydrofuran (B95107) or diethyl ether at low temperatures. researchgate.net

Halogen Exchange Methodologies (e.g., DAST-mediated fluorination of hydroxyl precursors)

Halogen exchange, particularly the conversion of a hydroxyl group to a fluorine atom, is a common strategy for synthesizing fluorinated heterocycles. One reagent used for this transformation is Diethylaminosulfur trifluoride (DAST). DAST is known to convert alcohols and other hydroxyl-containing compounds into their corresponding fluorinated derivatives. researchgate.net

In this pathway, a 2-hydroxy-3-methylpyridine (B85697) precursor would be synthesized first. This hydroxypyridine can then be treated with DAST to replace the hydroxyl group with a fluorine atom, yielding 2-fluoro-3-methylpyridine. This method provides a direct route to the fluorinated core structure from readily available hydroxylated precursors.

Preparation of Intermediate 2-Fluoro-5-methylpyridine (B1304807)

While the target molecule is this compound, synthetic routes often proceed through closely related isomers or precursors. The compound 2-fluoro-5-methylpyridine is a key intermediate that can be synthesized and subsequently functionalized. google.comchemicalbook.com Its preparation serves as a model for constructing the fluoro-methylpyridine scaffold. One documented pathway involves starting from 2-aminopyridine, which undergoes a series of reactions including nitration, amino group protection, nitro group reduction, and then a diazotization followed by a Schiemann reaction to introduce the fluorine atom. chemicalbook.com This highlights the multi-step nature often required to assemble specifically substituted pyridines.

Table 2: Properties of 2-Fluoro-5-methylpyridine Intermediate sigmaaldrich.com

| Property | Value |

| CAS Number | 2369-19-9 |

| Molecular Formula | C6H6FN |

| Molecular Weight | 111.12 g/mol |

| Boiling Point | 158-159 °C |

| Density | 1.072 g/mL at 25 °C |

Multi-Step Synthetic Sequences and Convergence Strategies

The preparation of this compound typically involves a multi-step synthetic pathway, often commencing from more readily available pyridine derivatives. A plausible and commonly employed strategy is the functionalization of a pre-existing substituted pyridine ring. One logical precursor for the target molecule is 2-fluoro-3,5-dimethylpyridine (B39586). This intermediate can then undergo a selective bromination at one of the methyl groups to yield the final product.

A potential multi-step synthetic sequence is outlined below:

Route 1: Halogenation of a Lutidine Derivative

A common starting point for the synthesis of substituted pyridines is the corresponding lutidine (dimethylpyridine). In this case, 3,5-lutidine could be subjected to fluorination, followed by selective benzylic bromination.

Step 1: Fluorination of 3,5-Lutidine. The introduction of a fluorine atom at the 2-position of the pyridine ring can be a challenging step. Direct fluorination is often difficult to control. A more common approach involves a halogen exchange reaction or a Sandmeyer-type reaction from an amino precursor. For instance, 2-amino-3,5-dimethylpyridine could be a viable starting material, which can be converted to the 2-fluoro derivative.

Step 2: Selective Benzylic Bromination. Once 2-fluoro-3,5-dimethylpyridine is obtained, the next critical step is the selective bromination of the methyl group at the 5-position. This is typically achieved using a radical brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under photochemical or thermal initiation. nih.gov The selectivity of this reaction is crucial to avoid bromination of the methyl group at the 3-position or the pyridine ring itself. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or, more recently, in greener solvents like acetonitrile or 1,2-dichlorobenzene. nih.govresearchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Amino-3,5-dimethylpyridine | 1. HBF4, NaNO2, H2O, 0 °C2. Heat | 2-Fluoro-3,5-dimethylpyridine |

| 2 | 2-Fluoro-3,5-dimethylpyridine | NBS or DBDMH, radical initiator (AIBN or light), solvent (e.g., CCl4, acetonitrile) | This compound |

Route 2: Synthesis from a Hydroxymethyl Precursor

An alternative strategy involves the synthesis of 2-fluoro-3-methyl-5-(hydroxymethyl)pyridine as a key intermediate, which is then converted to the desired bromomethyl compound.

Step 1: Synthesis of 2-fluoro-3-methyl-5-(hydroxymethyl)pyridine. This intermediate could potentially be synthesized from 2-fluoro-3-methyl-5-carboxaldehyde via reduction, or from a corresponding carboxylic acid or ester. The synthesis of such functionalized fluoropyridines can be complex and may involve multiple steps starting from simpler pyridine precursors.

Step 2: Bromination of the Hydroxymethyl Group. The conversion of the hydroxymethyl group to a bromomethyl group can be achieved using various brominating agents, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). This reaction is generally efficient and provides the target compound in good yield.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Fluoro-3-methyl-5-pyridinecarboxylic acid methyl ester | Reducing agent (e.g., LiAlH4), anhydrous solvent (e.g., THF) | 2-Fluoro-3-methyl-5-(hydroxymethyl)pyridine |

| 2 | 2-Fluoro-3-methyl-5-(hydroxymethyl)pyridine | PBr3 or SOBr2, solvent (e.g., CH2Cl2) | This compound |

Convergent Synthesis Strategies

Convergent synthesis offers an alternative approach where different fragments of the target molecule are synthesized separately and then combined in the final stages. For a molecule like this compound, a convergent approach is less common for the core pyridine structure itself but can be considered for more complex derivatives. However, the principles of convergent synthesis can be applied to the preparation of highly functionalized pyridine precursors. For instance, a substituted pyridine ring could be constructed through a cycloaddition reaction, bringing together different components in a single step to form the heterocyclic core.

Scalability Considerations in the Preparation of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be carefully addressed. Key considerations include reaction safety, cost-effectiveness, and the environmental impact of the process.

Benzylic Bromination at Scale:

The selective benzylic bromination step is often a critical point of concern for scalability.

Safety: Radical brominations initiated by thermal means (e.g., using AIBN) can be exothermic and potentially lead to runaway reactions if not properly controlled. Photochemical initiation, while often providing better selectivity and milder conditions, can be challenging to scale up due to the light penetration limitations in large batch reactors.

Continuous Flow Technology: A significant advancement in addressing the scalability of photochemical reactions is the use of continuous flow reactors. nih.govacs.org These systems utilize narrow-bore tubing, often made of transparent materials like fluorinated ethylene (B1197577) polymer (FEP), which allows for efficient light penetration throughout the reaction mixture. organic-chemistry.org This technology offers several advantages for benzylic bromination:

Enhanced Safety: The small reaction volume at any given time minimizes the risk of runaway reactions.

Improved Efficiency and Selectivity: Precise control over reaction parameters such as residence time, temperature, and light intensity leads to higher yields and fewer byproducts.

Scalability: Production can be readily scaled by operating the reactor for longer periods or by "numbering up" – running multiple reactors in parallel. digitellinc.com Throughputs of several kilograms per day have been demonstrated for benzylic brominations using this technology. digitellinc.com

Reagent Selection: The choice of brominating agent is also crucial. While NBS is commonly used, DBDMH can sometimes offer advantages in terms of reaction rate and selectivity. nih.gov The use of greener solvents, such as acetonitrile, in place of hazardous chlorinated solvents like carbon tetrachloride is also a key consideration for sustainable industrial production. organic-chemistry.org

Fluorination and Other Steps:

The scalability of the fluorination step depends on the chosen method. Halogen exchange reactions often require high temperatures and polar aprotic solvents, which can pose challenges for large-scale operations. Diazotization reactions, while effective, can involve the handling of potentially unstable diazonium intermediates. Careful process optimization and engineering controls are necessary to ensure the safe and efficient execution of these steps on an industrial scale.

Purification:

Purification of the final product and intermediates is another important aspect of scalability. Chromatography, which is often used in the laboratory, may not be economically viable for large-scale production. Alternative purification methods such as crystallization or distillation need to be developed and optimized.

| Parameter | Laboratory Scale | Industrial Scale |

| Reaction Vessel | Glass flask (batch) | Continuous flow reactor, large batch reactor |

| Initiation (Bromination) | UV lamp, AIBN | High-intensity lamps (flow), controlled thermal initiation (batch) |

| Solvents | CCl4, CH2Cl2 | Acetonitrile, 1,2-dichlorobenzene, greener alternatives |

| Purification | Column chromatography | Crystallization, distillation |

| Safety | Standard laboratory precautions | Process safety management, engineered controls |

| Throughput | Grams | Kilograms to tons |

Mechanistic Investigations of Synthetic Transformations Involving 5 Bromomethyl 2 Fluoro 3 Methylpyridine

Elucidation of Radical Mechanisms in Bromomethylation Reactions

The synthesis of 5-(Bromomethyl)-2-fluoro-3-methylpyridine typically proceeds via the bromination of the methyl group at the 5-position of a 2-fluoro-3,5-dimethylpyridine (B39586) precursor. This transformation is a classic example of a free-radical chain reaction, analogous to the well-known Wohl-Ziegler bromination of benzylic C-H bonds. researchgate.netlibretexts.org The reaction is commonly carried out using N-bromosuccinimide (NBS) as the bromine source, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical activation with visible light. researchgate.netbohrium.com

The mechanism is initiated by the homolytic cleavage of the initiator or the N-Br bond of NBS to generate a small concentration of bromine radicals (Br•). chemistrysteps.com This is followed by a propagation phase consisting of two key steps:

A bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of the pyridine (B92270) ring. This step is highly selective for the "benzylic-like" hydrogens because the resulting pyridyl-methyl radical is stabilized by resonance with the pyridine ring. libretexts.orgchemistrysteps.com

The stabilized radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the bromomethylated product and a new bromine radical, which continues the chain reaction. chemistrysteps.com

The stability of the radical intermediate is paramount to the selectivity of the reaction. Radicals at positions analogous to benzylic carbons are significantly more stable than those on other alkyl groups due to the delocalization of the unpaired electron into the aromatic π-system. chemistrysteps.com While the reaction is generally selective for the benzylic-like position, factors such as the presence of strongly electron-donating groups on the ring can sometimes lead to competing electrophilic aromatic substitution pathways. researchgate.net Lewis acids have also been shown to catalyze benzylic brominations, proceeding through a radical generation pathway under mild conditions. nih.gov

Analysis of Regioselectivity and Chemoselectivity in Pyridine Functionalization

This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized carbon at the 2-position of the pyridine ring. This duality necessitates a careful analysis of chemoselectivity and regioselectivity in its functionalization.

Chemoselectivity: The outcome of a reaction with a nucleophile is highly dependent on the reaction conditions and the nature of the nucleophile.

SN2 Reaction at the Bromomethyl Group: The bromomethyl group is a potent electrophile for classic bimolecular nucleophilic substitution (SN2) reactions. mdpi.com Strong, soft nucleophiles will preferentially attack the readily accessible methylene (B1212753) carbon, displacing the bromide ion. This pathway is typical for creating C-C, C-N, C-O, and C-S bonds at the side chain.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The fluorine atom at the C2 position, activated by the electron-withdrawing nature of the pyridine nitrogen, makes this site susceptible to Nucleophilic Aromatic Substitution (SNAr). researchgate.net This reaction is favored by strong, hard nucleophiles and often requires elevated temperatures. The classic SNAr mechanism involves the formation of a stabilized Meisenheimer intermediate. acs.org

Regioselectivity: In the context of SNAr, the fluorine at the C2 position is the most likely site for substitution. The functionalization of halopyridines via SNAr is a well-established method for introducing substituents onto the pyridine core. researchgate.net While other positions on the pyridine ring can be functionalized through different mechanisms (e.g., electrophilic substitution or metal-catalyzed C-H activation), nucleophilic attack on this compound itself is overwhelmingly directed at the C2-fluoro or the bromomethyl positions. The inherent electronic properties of the substituted pyridine ring dictate this selectivity, with the nitrogen atom rendering the α- (C2, C6) and γ- (C4) positions electron-deficient and thus susceptible to nucleophilic attack.

Influence of Fluorine Substituents on Reaction Pathways and Electronic Properties

The fluorine atom at the 2-position of this compound exerts a profound influence on the molecule's electronic properties and reactivity. Its high electronegativity significantly modifies the electron distribution within the pyridine ring, which in turn dictates the preferred reaction pathways.

The primary electronic effects of the fluorine substituent can be summarized as follows:

Inductive Effect: Fluorine is the most electronegative element, and it strongly withdraws electron density from the ring through the σ-bond (a -I effect). This inductive withdrawal deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

Energy Level Modification: Theoretical studies and experimental observations consistently show that fluorine substitution lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The lowering of the LUMO makes the molecule a better electron acceptor, facilitating the initial nucleophilic attack step in SNAr reactions.

Reactivity in SNAr: The electron-withdrawing nature of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction. acs.org Although the C-F bond is intrinsically strong, this stabilization makes fluoride (B91410) a good leaving group in the context of activated aromatic systems. Recent studies have also highlighted concerted SNAr (CSNAr) pathways where the C-F bond breaks simultaneously with the formation of the new bond, avoiding a discrete intermediate. acs.orgic.ac.uk

These electronic perturbations are key to understanding the chemical behavior of this compound, particularly its utility as a substrate for SNAr reactions to build more complex molecular architectures.

| Property | Effect of Fluorine Substituent | Consequence for Reactivity |

|---|---|---|

| Electron Density | Decreased across the aromatic ring due to strong inductive withdrawal. | Activates the ring for Nucleophilic Aromatic Substitution (SNAr). researchgate.net |

| HOMO Energy Level | Lowered. | Increases resistance to oxidative degradation. |

| LUMO Energy Level | Lowered. researchgate.net | Facilitates attack by nucleophiles by making the molecule a better electron acceptor. |

| SNAr Intermediate Stability | Stabilizes the negative charge of the Meisenheimer complex. acs.org | Lowers the activation energy for SNAr reactions, making fluoride a viable leaving group. |

Computational Modeling of Reaction Intermediates and Transition States

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. nih.gov For transformations involving this compound, computational modeling provides deep insights into the structures and energies of transient species like reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. chemrxiv.org

DFT calculations, commonly using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can be employed to map out the potential energy surface of a reaction. researchgate.netnih.gov This allows for the precise characterization of:

Reaction Intermediates: For the SNAr pathway, the geometry and stability of the Meisenheimer intermediate can be calculated. This helps confirm its role in the reaction and assess how substituents on the ring affect its stability. researchgate.net

Transition States (TS): Locating the transition state structure is crucial for understanding reaction kinetics. By calculating the energy of the TS relative to the reactants, the activation energy barrier can be determined, providing a quantitative prediction of the reaction rate. chemrxiv.org For competing pathways, such as SN2 versus SNAr, comparing the calculated activation barriers can predict the chemoselectivity under various conditions.

Reaction Pathways: Computational models can distinguish between stepwise mechanisms (involving a discrete intermediate) and concerted mechanisms (where bond breaking and forming occur in a single step). acs.orgic.ac.uk For SNAr reactions of fluoroarenes, computational studies have been instrumental in identifying concerted transition states, challenging the classical two-step model in certain cases. acs.org

By analyzing properties like bond lengths, charge distribution, and orbital interactions within the calculated structures, a detailed electronic picture of the reaction mechanism emerges. This theoretical approach allows for the rational design of experiments and the prediction of reactivity and selectivity for new synthetic transformations involving this compound and related compounds.

| Computational Target | Methodology | Mechanistic Insight Provided |

|---|---|---|

| Reaction Intermediates (e.g., Meisenheimer Complex) | Geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)). | Confirms structure, stability, and role in stepwise SNAr pathways. nih.govresearchgate.net |

| Transition States | TS search algorithms (e.g., QST2/3, Berny optimization) followed by frequency analysis. | Determines activation energy barriers, predicts reaction rates and selectivity (regio- and chemo-). chemrxiv.org |

| Reaction Energy Profile | Calculation of energies for reactants, TS, intermediates, and products (Intrinsic Reaction Coordinate - IRC). | Maps the entire reaction pathway, distinguishing between stepwise and concerted mechanisms. ic.ac.uk |

| Electronic Properties | Analysis of molecular orbitals (HOMO/LUMO), natural bond orbitals (NBO), and electrostatic potential (ESP). | Explains the electronic origins of observed reactivity and selectivity. researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-(Bromomethyl)-2-fluoro-3-methylpyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the three different types of protons in the molecule.

The expected signals and their characteristics are detailed below:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Pyridine (B92270) ring protons (2H) | ~7.5-8.5 | Doublet of doublets or two separate doublets |

| Bromomethyl protons (-CH₂Br) | ~4.5 | Singlet |

| Methyl protons (-CH₃) | ~2.3 | Singlet |

The two protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between 7.5 and 8.5 ppm. Their signals would likely be split into doublets or a doublet of doublets due to coupling with each other and potentially with the fluorine atom. The protons of the bromomethyl group (-CH₂Br) are anticipated to produce a singlet at a lower chemical shift, estimated to be around 4.5 ppm, due to the deshielding effect of the adjacent bromine atom. The methyl group (-CH₃) protons would also likely appear as a singlet, at an even lower chemical shift, approximately 2.3 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, one for each unique carbon atom.

The anticipated chemical shifts for the carbon atoms are as follows:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 (C-F) | ~160-165 (doublet) |

| C6 | ~145-150 |

| C4 | ~135-140 |

| C3 (C-CH₃) | ~125-130 |

| C5 (C-CH₂Br) | ~120-125 |

| Bromomethyl carbon (-CH₂Br) | ~30-35 |

| Methyl carbon (-CH₃) | ~15-20 |

The carbon atom bonded to the highly electronegative fluorine atom (C2) is expected to have the largest chemical shift and would appear as a doublet due to carbon-fluorine coupling. The other aromatic carbons would resonate in the typical range for substituted pyridines. The carbons of the bromomethyl and methyl groups would appear at significantly lower chemical shifts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for studying fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the C2 position. This signal would likely be a multiplet due to coupling with the nearby protons on the pyridine ring. The precise chemical shift would be dependent on the solvent and the reference standard used but would fall within the characteristic range for fluoroaromatic compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational modes of its various bonds. Key expected absorption bands include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N and C=C stretching (pyridine ring) | 1400-1600 |

| C-F stretching | 1200-1300 |

| C-Br stretching | 500-600 |

The spectrum would show characteristic peaks for the aromatic C-H stretches, as well as the aliphatic C-H stretches of the methyl and bromomethyl groups. The pyridine ring vibrations would give rise to a set of complex bands in the fingerprint region. The strong electronegativity of the fluorine atom would result in a distinct C-F stretching band, and the C-Br stretch would be observed at a lower frequency.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FTIR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. The ATR-IR spectrum of this compound would be very similar to its transmission FTIR spectrum, with the same characteristic absorption bands. The main difference lies in the relative intensities of the peaks, which can be slightly altered due to the nature of the ATR measurement. This technique would be particularly useful for a rapid and non-destructive analysis of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like pyridine derivatives. In the analysis of this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. This allows for the unambiguous confirmation of the compound's elemental composition. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the loss of a bromine radical or HBr, providing further structural confirmation. While ESI-MS is a standard characterization method, detailed experimental mass spectra and fragmentation patterns for this specific compound are not widely published.

The hyphenated technique of Liquid Chromatography-Ultraviolet-Time-of-Flight Mass Spectrometry (LC-UV-TOF) combines the separation power of liquid chromatography with the high mass accuracy of a TOF analyzer. This method is invaluable for analyzing reaction mixtures containing this compound. It allows for the separation of the target compound from starting materials, byproducts, and impurities. The UV detector provides quantitative data, while the TOF mass spectrometer provides highly accurate mass measurements for the eluting peaks, enabling precise identification and empirical formula confirmation. Specific retention times and mass spectral data from LC-UV-TOF analyses of this compound are not documented in the accessible literature, but this technique remains a critical tool for its analysis in a research context.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of synthetic compounds. An analytical HPLC method for this compound would typically utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. The purity of a sample would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all observed peaks. Preparative HPLC can also be employed to isolate highly pure samples of the compound for use as analytical standards or in sensitive downstream applications. Although a standard procedure, specific, validated HPLC methods for this compound are not described in peer-reviewed journals.

Silica (B1680970) gel column chromatography is the most common method for the purification of synthetic intermediates on a laboratory scale. This technique separates compounds based on their differential adsorption to the stationary silica gel phase and their solubility in the mobile phase (eluent). For the purification of this compound from a crude reaction mixture, a solvent system of varying polarity, typically involving a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate, would be employed.

While explicit purification protocols for this compound are not detailed in the literature, a synthetic procedure for the structurally similar compound 5-(bromomethyl)-2-fluoropyridine (B10200) reports the use of flash chromatography on silica gel with an eluent of 95% Petroleum Ether and 5% Ethyl Acetate. This suggests that a similar low-polarity solvent system would likely be an effective starting point for the purification of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-fluoro-3-methylpyridine (B1280754) |

| 5-(bromomethyl)-2-fluoropyridine |

| Petroleum Ether |

| Ethyl Acetate |

| Hexane |

| Acetonitrile |

Application of X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, examining the crystallographic data of related analogs offers significant insight into the expected solid-state conformation and packing of such pyridine derivatives.

A relevant study on the crystal structure of a fluorine-functionalized thiosemicarbazone ligand provides a methodological parallel. In such an analysis, suitable single crystals are grown, often by slow evaporation from a solvent mixture. The crystallographic measurements are then made on a diffractometer. The resulting data allows for the determination of the crystal system and space group. For instance, in a study of a bromo-substituted terpyridine derivative, X-ray crystallographic analysis was performed on the synthesized complexes to confirm their molecular structures. researchgate.net

Similarly, the crystal structure of 6-Bromopyridine-2-carbaldehyde was determined to be monoclinic, with a space group of P21/a. mdpi.com The analysis of such a structure reveals the planar nature of the pyridine ring and the conformation of its substituents. In the solid state, molecules of pyridine derivatives often exhibit intermolecular interactions, such as hydrogen bonding or π-stacking, which influence their packing in the crystal lattice.

For a hypothetical crystal structure of this compound, one would anticipate the determination of key structural parameters. The data would be presented in a comprehensive crystallographic information file (CIF), which includes atomic coordinates, unit cell dimensions, and refinement data.

Below is a hypothetical interactive data table illustrating the type of crystallographic data that would be obtained for an analog of this compound. This data is based on published findings for similar pyridine derivatives and serves an illustrative purpose.

| Parameter | Value |

|---|---|

| Empirical Formula | C7H7BrFN |

| Formula Weight | 204.04 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.012(3) |

| b (Å) | 6.350(4) |

| c (Å) | 15.120(7) |

| β (°) | 95.60(4) |

| Volume (ų) | 669.1(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.025 |

| Absorption Coefficient (mm⁻¹) | 6.50 |

| F(000) | 400 |

| Reflections Collected | 3500 |

| Unique Reflections | 1500 |

| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 |

The refinement of the crystal structure would provide precise bond lengths and angles, confirming the substitution pattern on the pyridine ring. For instance, the C-Br, C-F, and C-C bond lengths would be determined with high precision, as would the torsion angles describing the orientation of the bromomethyl and methyl groups relative to the pyridine ring. This level of structural detail is invaluable for understanding the molecule's reactivity and potential interactions in a biological or material science context.

Utility as a Versatile Building Block for Diverse Heterocyclic Frameworks

The structural arrangement of this compound makes it an exemplary precursor for the synthesis of a wide array of fused heterocyclic systems. The reactive bromomethyl group can be readily converted into other functional groups, such as amines, hydrazines, or thiols, which can then undergo intramolecular cyclization reactions to form bicyclic and polycyclic frameworks.

For instance, conversion of the bromomethyl moiety to an aminomethyl group, followed by reaction with an appropriate reagent, can lead to the formation of imidazo[1,2-a]pyridines . These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.gov Similarly, transformation of the bromomethyl group into a hydrazinylmethyl functionality would provide a key intermediate for the synthesis of nih.govnih.govnih.govtriazolo[4,3-a]pyridines , another important heterocyclic core in drug discovery. google.com

Furthermore, the inherent reactivity of the bromomethyl group allows for the construction of larger ring systems fused to the pyridine core. By carefully selecting the appropriate reaction partners and conditions, it is possible to synthesize a variety of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry. The fluorinated pyridine ring also plays a crucial role, influencing the reactivity and physicochemical properties of the resulting fused systems.

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers multiple handles for engaging in such transformations.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck Reactions)

While the bromomethyl group is not directly used in standard cross-coupling reactions, the pyridine ring can be further functionalized with a halogen at other positions to enable such transformations. For instance, if a bromine or iodine atom were introduced at the 5-position of the pyridine ring (displacing the bromomethyl group for the purpose of this example), the resulting halo-2-fluoro-3-methylpyridine would be an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide, is a powerful tool for forming carbon-carbon bonds. A hypothetical 5-bromo-2-fluoro-3-methylpyridine could readily participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce diverse substituents onto the pyridine ring. This methodology is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. While specific examples involving this compound are not prevalent in the literature, brominated pyridines are known to undergo Heck reactions. This suggests that a suitably halogenated derivative of the title compound could be a viable substrate for such transformations, providing a route to vinyl-substituted pyridines.

Alkylation Reactions in the Synthesis of Complex Intermediates

The highly reactive bromomethyl group of this compound makes it an excellent electrophile for alkylation reactions. This reactivity is particularly useful in the formation of carbon-carbon bonds with soft carbon nucleophiles, such as enolates derived from β-ketoesters and malonic esters.

For example, in the presence of a suitable base, diethyl malonate can be deprotonated to form a nucleophilic enolate that can readily attack the electrophilic carbon of the bromomethyl group, displacing the bromide and forming a new carbon-carbon bond. This reaction would yield a diethyl 2-((2-fluoro-3-methylpyridin-5-yl)methyl)malonate, a highly functionalized intermediate that can be further elaborated into more complex structures. whiterose.ac.ukbohrium.comnih.govmdpi.comrsc.org

Similarly, β-ketoesters can be alkylated in a similar fashion. The resulting products, which contain both a ketone and an ester functionality, are versatile intermediates in organic synthesis. These alkylation reactions provide a powerful method for introducing the 2-fluoro-3-methylpyridine (B30981) moiety into a wide range of organic molecules, facilitating the synthesis of complex intermediates for various applications.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The benzylic-like reactivity of the bromomethyl group in this compound makes it highly susceptible to nucleophilic substitution reactions. A wide variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of functionalized pyridine derivatives.

Amines: Primary and secondary amines readily react with this compound to form the corresponding aminomethylpyridine derivatives. This reaction is a fundamental transformation for introducing nitrogen-containing functional groups and is widely used in the synthesis of biologically active compounds.

Thiols: Thiol nucleophiles, such as thiophenols and alkyl thiols, react efficiently with the bromomethyl group to form thioethers. For instance, reaction with potassium thioacetate (B1230152) would yield the corresponding S-((2-fluoro-3-methylpyridin-5-yl)methyl) ethanethioate, which can be subsequently hydrolyzed to the free thiol. nih.gov This provides a convenient route to sulfur-containing pyridine derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be used to form the corresponding ether derivatives. These reactions are typically carried out in the corresponding alcohol as the solvent.

A particularly useful transformation is the reaction with sodium azide (B81097) to form the corresponding azidomethylpyridine. This azide can then be readily converted to an amine via reduction or participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

The versatility of these nucleophilic substitution reactions is summarized in the table below:

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | Aminomethylpyridine |

| Thiol | RSH | Thioether |

| Alkoxide | RONa | Ether |

| Azide | NaN₃ | Azidomethylpyridine |

| Thioacetate | KSAc | Thioacetate |

Role in the Synthesis of Functionally Substituted Pyridine Scaffolds for Chemical Biology Research

Functionally substituted pyridine scaffolds are privileged structures in medicinal chemistry and chemical biology, frequently appearing in the core of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of such biologically active molecules. nih.govnih.govnih.govnih.govmdpi.combohrium.comrsc.org

For example, the pyridine core is a key component of many p38 kinase inhibitors , which are being investigated for the treatment of inflammatory diseases. nih.govnih.govresearchgate.net The 2-fluoro-3-methylpyridine moiety could be incorporated into novel p38 kinase inhibitors by utilizing the synthetic handles of the molecule to append the necessary pharmacophoric elements. Similarly, c-Met kinase inhibitors , which are important targets in cancer therapy, often feature a substituted pyridine ring. nih.govnih.govmdpi.combohrium.comrsc.org this compound could serve as a key building block in the synthesis of novel c-Met inhibitors, with the bromomethyl group providing a convenient point of attachment for other fragments of the molecule.

The general synthetic strategy would involve using the bromomethyl group to link the pyridine core to other key structural motifs of the inhibitor, while the fluorine atom and methyl group can be used to fine-tune the electronic and steric properties of the molecule to optimize its binding to the target protein.

Integration into Multicomponent Reaction Systems for Synthetic Efficiency

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for the rapid generation of molecular complexity. While the direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions has not been extensively reported, its functional groups offer significant potential for integration into such synthetic strategies. researchgate.netacsgcipr.orgnih.govnih.govfrontiersin.org

For instance, the bromomethyl group could be used to pre-functionalize one of the starting materials for an MCR. For example, an amine or a carboxylic acid could be alkylated with this compound, and the resulting product could then be used as a component in an Ugi or Passerini reaction. This would allow for the efficient incorporation of the 2-fluoro-3-methylpyridine moiety into the complex products of these reactions.

Furthermore, the development of novel MCRs that directly utilize the reactivity of this compound is an area of potential research. For example, a one-pot reaction involving an amine, an aldehyde, and this compound could potentially lead to the formation of highly substituted tetrahydropyridine (B1245486) derivatives, which are known to possess a wide range of biological activities. researchgate.netacsgcipr.orgnih.gov The exploration of such reactions would further enhance the synthetic utility of this versatile building block.

Conclusion

5-(Bromomethyl)-2-fluoro-3-methylpyridine is a strategically important, yet underexplored, building block in organic synthesis. Its trifunctionalized nature, combining the unique properties of fluorine, the steric and electronic influence of a methyl group, and the versatile reactivity of a bromomethyl group on a privileged pyridine (B92270) scaffold, makes it a valuable tool for the construction of complex and biologically active molecules. While detailed academic studies on this specific compound are limited, its commercial availability and the extensive precedent for the use of similar halogenated pyridines in medicinal and agrochemical research underscore its significant potential. Further investigation into the synthesis, reactivity, and application of this compound is warranted and will likely lead to the discovery of novel compounds with valuable properties.

Exploration of Derivatives and Analogs Based on the 5 Bromomethyl 2 Fluoro 3 Methylpyridine Scaffold

Design and Synthesis of Brominated Pyridine (B92270) Isomers and Analogs

The synthesis of brominated pyridine isomers and analogs related to 5-(bromomethyl)-2-fluoro-3-methylpyridine involves strategic approaches to control the position of bromination. The bromination of pyridine rings, especially those with activating or deactivating groups, requires carefully chosen conditions to achieve the desired regioselectivity. chempanda.com

For the synthesis of the core structure, a common method involves the radical bromination of a methyl group already present on the pyridine ring. For instance, 5-(bromomethyl)-2-fluoropyridine (B10200) can be synthesized from 2-fluoro-5-methylpyridine (B1304807) using N-Bromosuccinimide (NBS) as the bromine source and 2,2'-azobis(isobutyronitrile) (AIBN) as a radical initiator. This reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) under reflux conditions, yielding the desired product. chemicalbook.com

The synthesis of various bromopyridine isomers often depends on the directing effects of the substituents on the pyridine ring. Direct bromination of pyridine itself is challenging and often requires harsh conditions, such as using oleum (B3057394) and bromine, which typically yields 3-bromopyridine (B30812) or 5-bromopyridines. chempanda.com For pyridines with activating groups, selective monobromination can be difficult to control. chempanda.comresearchgate.net Conversely, blocking certain positions can facilitate bromination at other sites. chempanda.com

Alternative strategies for creating brominated pyridine analogs include multi-step synthetic sequences. For example, aminopyridine compounds can undergo bromination followed by a fluorination reaction, such as an improved Balz-Schiemann reaction, to introduce the fluorine atom. google.com This approach allows for the synthesis of various isomers like 2-bromo-3-fluoro-6-methylpyridine (B1292714) and 5-bromo-2-fluoro-4-methylpyridine. google.com

| Starting Material | Reagents | Product | Yield |

| 2-Fluoro-5-methylpyridine | N-Bromosuccinimide (NBS), AIBN | 5-(Bromomethyl)-2-fluoropyridine | 81% chemicalbook.com |

| 3,5-dimethylpyridine | N-Bromosuccinimide (NBS), AIBN | 3-(bromomethyl)-5-methylpyridine | 68% researchgate.net |

| 3-amino-6-methylpyridine | 1. NaBr, NaBrO3, H2SO4; 2. Anhydrous HF, NaNO2 | 2-bromo-3-fluoro-6-methylpyridine | ~81% (over 2 steps) google.com |

Transformation to Diverse Functionally Substituted Pyridines and Related Heterocycles

The this compound scaffold is a versatile building block for synthesizing a wide range of functionally substituted pyridines. The bromomethyl group is a key reactive site, readily undergoing nucleophilic substitution reactions to introduce diverse functionalities. This allows for the creation of libraries of compounds for various research applications.

The reactivity of the bromine atom in the bromomethyl group facilitates its displacement by various nucleophiles. This transformation is a cornerstone for creating derivatives. For example, the bromomethyl group can react with amines, alcohols, thiols, and other nucleophiles to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions significantly expand the chemical diversity of the pyridine core.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are powerful tools for modifying brominated pyridine rings. mdpi.com Although the primary focus is often on aryl bromides, these methods can be adapted for transformations involving the bromomethyl group or for analogs where bromine is directly attached to the ring. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be coupled with various arylboronic acids to produce novel biaryl pyridine derivatives. mdpi.com Such transformations highlight the potential for creating complex molecules from simpler brominated pyridine precursors.

Structure-Reactivity Relationship Studies of Novel Fluoropyridine Derivatives

The electronic properties of the pyridine ring are significantly influenced by the presence and position of substituents, which in turn dictates the molecule's reactivity. In fluoropyridine derivatives, the highly electronegative fluorine atom plays a crucial role in modulating the reactivity of the entire molecule. guidechem.com

Studies on fluoropyridines show that the fluorine atom generally deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine. acs.orgnih.gov This effect is critical in designing synthetic strategies. For instance, a fluorine atom at the 2-position makes the ring susceptible to attack by nucleophiles, allowing for the displacement of the fluoride (B91410) or other leaving groups. acs.orgnih.gov

Computational studies, such as those using density functional theory (DFT), can provide insights into the structure-reactivity relationships of these compounds. researchgate.net Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can help predict the reactivity of different derivatives. For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net In one study of 2-fluoropyridine (B1216828) derivatives, an amino-substituted compound exhibited the lowest HOMO-LUMO gap, suggesting it would be more reactive than its bromine-substituted counterpart. researchgate.net

The interplay between the fluorine atom and other substituents, such as the methyl and bromomethyl groups in the title compound, creates a unique electronic environment. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the bromomethyl group, potentially affecting the rates and outcomes of nucleophilic substitution reactions at that site.

| Derivative Type | Key Structural Feature | Predicted Reactivity Impact |

| Amino-substituted 2-fluoropyridine | Electron-donating amino group | Higher reactivity (lower HOMO-LUMO gap) researchgate.net |

| Bromo-substituted 2-fluoropyridine | Electron-withdrawing bromo group | Lower reactivity (higher free energy) researchgate.net |

| 3-Halo-substituted pyridines | Halogen at position 3 | Selective fluorination at the 2-position nih.gov |

Synthesis and Characterization of Polyhalogenated Pyridine Compounds

The synthesis of polyhalogenated pyridine compounds often starts from readily available precursors and involves sequential halogenation steps. For example, pentafluoropyridine (B1199360) can be systematically transformed into multi-substituted pyridine derivatives through a series of nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. rsc.org This demonstrates a pathway to highly functionalized and halogenated pyridine cores.

Another common strategy involves the chlorination and subsequent fluorine exchange of methylpyridines. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, a key agrochemical intermediate, is synthesized from 3-picoline (3-methylpyridine). nih.gov The process involves high-temperature vapor-phase chlorination/fluorination, which converts the methyl group to a trichloromethyl group, followed by a halogen exchange to yield the trifluoromethyl group, along with chlorination of the pyridine ring. nih.gov

The characterization of these polyhalogenated compounds relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR are essential for determining the precise structure, including the number and position of halogen substituents.

Infrared (IR) Spectroscopy : IR spectra provide information about the functional groups present. Characteristic absorption bands for C-F stretching are typically observed between 1150 cm-1 and 1250 cm-1, while C-Br stretching appears in the 600 cm-1 to 670 cm-1 region. researchgate.net

Mass Spectrometry (MS) : MS is used to confirm the molecular weight and elemental composition of the synthesized compounds.

These characterization methods are crucial for verifying the structures of newly synthesized polyhalogenated pyridine derivatives and ensuring their purity. researchgate.netresearchgate.net

Computational and Theoretical Studies Relevant to 5 Bromomethyl 2 Fluoro 3 Methylpyridine and Its Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of substituted pyridines. These methods allow for the prediction of molecular orbitals, charge distributions, and reactivity indices, which are governed by the interplay of substituents on the pyridine (B92270) ring.

For a molecule like 5-(Bromomethyl)-2-fluoro-3-methylpyridine, the electronic structure is influenced by the combined effects of the electron-withdrawing fluorine atom, the electron-donating methyl group, and the reactive bromomethyl group. The fluorine atom at the 2-position decreases the electron density of the ring and lowers the energy of the molecular orbitals. nih.gov Conversely, the methyl group at the 3-position donates electron density, partially counteracting the effect of the fluorine. The bromomethyl group at the 5-position is a key functional handle, and its reactivity is influenced by the electronic environment of the ring.

Computational studies on related functionalized pyridines have shown that modifications to the pyridine moiety provide a regulatory handle on the electronic properties of the molecule. nih.govnih.gov For instance, the stability of pyridine derivatives and their complexes can be quantitatively assessed by calculating their heats of formation and Gibbs free energies. mdpi.com Theoretical calculations can predict key electronic parameters that correlate with the molecule's stability and reactivity.

Table 1: Predicted Electronic Properties of Substituted Pyridines from Quantum Chemical Calculations

| Property | Description | Predicted Influence of Substituents |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. A smaller gap generally implies higher reactivity. | Electron-withdrawing groups (e.g., -F, -Br) tend to lower the gap, increasing reactivity. Electron-donating groups (e.g., -CH₃) may increase the gap. |

| Dipole Moment | A measure of the overall polarity of the molecule. | The magnitude and direction are determined by the vector sum of individual bond dipoles from the F, Br, and CH₃ groups. |

| Electrostatic Potential (ESP) | A map of charge distribution on the molecule's surface, indicating sites for electrophilic or nucleophilic attack. | The electronegative fluorine and the nitrogen atom create regions of negative potential, while the hydrogen atoms of the methyl and bromomethyl groups are sites of positive potential. |

| Bond Dissociation Energy (BDE) | The energy required to homolytically break a specific bond. | The C-Br bond in the bromomethyl group is expected to have a relatively low BDE, indicating its susceptibility to cleavage in chemical reactions. |

These calculations are crucial for predicting the most likely sites for chemical reactions, understanding the molecule's stability, and designing analogs with tailored electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. mdpi.commdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics principles, providing a dynamic picture of molecular behavior. mdpi.com

For this compound, a key area of conformational freedom is the rotation around the bond connecting the bromomethyl group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. rsc.org This is critical for understanding how the molecule might interact with other molecules, such as solvent or a biological target. researchgate.net

MD simulations are also powerful tools for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can analyze how solvent molecules arrange themselves around the solute and calculate properties like the solvation free energy. researchgate.net These simulations can reveal specific interactions, such as hydrogen bonding or dipole-dipole interactions, that stabilize the molecule in solution. researchgate.net Such studies are broadly applied in the initial stages of drug design and development to characterize protein-ligand interactions and membrane permeability. mdpi.com

Table 2: Typical Parameters for Molecular Dynamics Simulations of Organic Molecules

| Parameter | Description | Typical Values/Choices for Pyridine Derivatives |

| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | GAFF (General Amber Force Field), OPLS (Optimized Potentials for Liquid Simulations), CHARMM. rsc.org |

| Water Model | A model to simulate water molecules as a solvent. | TIP3P, SPC/E. researchgate.net |

| Ensemble | The set of thermodynamic conditions (e.g., constant temperature, pressure) under which the simulation is run. | NVT (Canonical), NPT (Isothermal-isobaric). |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs), depending on the process being studied. researchgate.net |

| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs). |

Theoretical Predictions of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are frequently used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. nih.govolemiss.edu DFT and ab initio calculations can predict vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (UV-Vis spectra) with a high degree of accuracy. nih.govnih.gov

For this compound, theoretical calculations can predict its characteristic vibrational modes. For example, the C-F bond stretching frequency can be calculated and compared to experimental IR spectra. nih.gov Studies on simpler fluoropyridines have shown that calculated vibrational spectra agree extremely well with experimental data, aiding in the definitive assignment of spectral bands. nih.gov

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted. The chemical shift of each nucleus is highly sensitive to its local electronic environment. Computational models can accurately predict these shifts, helping to assign peaks in complex experimental NMR spectra and confirm the connectivity of the molecule. youtube.comacs.org The proton on the pyridine ring, for instance, is expected to have a distinct chemical shift due to the influence of the adjacent fluorine and bromomethyl substituents.

Table 3: Comparison of Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for 2-Fluoropyridine (B1216828)

| Vibrational Mode | Experimental Frequency (IR) | Calculated Frequency (DFT) |

| Ring Stretch | 1605 | 1608 |

| Ring Stretch | 1578 | 1580 |

| C-H In-plane Bend | 1465 | 1467 |

| C-F Stretch | 1255 | 1258 |

| Ring Breathing | 1005 | 1007 |

Data adapted from studies on fluoropyridines, illustrating the typical accuracy of DFT calculations. nih.gov

Computational Design and Retrosynthetic Analysis of Novel Pyridine Derivatives

Computational tools play a crucial role in modern chemical research, not only for analyzing existing molecules but also for designing new ones with specific properties. nih.gov In silico design involves creating virtual libraries of candidate molecules and using computational methods to screen them for desired characteristics, such as biological activity or material properties. nih.govmalariaworld.org This approach accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Starting from a core structure like this compound, medicinal chemists can computationally design analogs by modifying substituents to optimize interactions with a biological target. For example, docking simulations can predict how a molecule fits into the active site of an enzyme, and quantitative structure-activity relationship (QSAR) models can correlate molecular features with biological activity. nih.gov

Once a target molecule is designed, computational methods can assist in planning its synthesis through retrosynthetic analysis. advancechemjournal.com This process involves breaking down the target molecule into simpler, commercially available precursors. lakotalakes.com Software tools can help identify strategic bond disconnections and suggest potential synthetic reactions, creating a "retrosynthesis tree" that outlines possible synthetic routes. advancechemjournal.comresearchgate.net For a multi-substituted pyridine, common retrosynthetic strategies might involve building the pyridine ring (e.g., via Hantzsch synthesis) or functionalizing a pre-existing pyridine core. lakotalakes.com

Table 4: Common Retrosynthetic Disconnections for the Pyridine Ring

| Disconnection Strategy | Description | Precursors |

| Hantzsch Synthesis | Disconnection into components for a [3+2+1] cycloaddition. | β-ketoester, aldehyde, and ammonia (B1221849) source. |

| Knorr Synthesis | Disconnection of a 1,5-dicarbonyl compound. | 1,5-dicarbonyl compound and an ammonia source. |

| Functional Group Interconversion (FGI) | The target is simplified by converting a functional group into another. | e.g., converting a bromomethyl group back to a methyl group or hydroxymethyl group. |

| C-C Bond Disconnection | Disconnecting a substituent from the ring. | A simpler pyridine derivative and a reagent to install the substituent. |

Emerging Research Directions and Future Outlook in Fluoro Pyridines

Development of Green Chemistry Principles in the Synthesis of Brominated Pyridines

The synthesis of brominated pyridines, including intermediates for compounds like 5-(Bromomethyl)-2-fluoro-3-methylpyridine, is undergoing a significant transformation driven by the principles of green chemistry. sphinxsai.com The primary goals are to enhance safety, reduce waste, and improve energy efficiency compared to traditional methods. atiner.gr

Historically, bromination often involved the use of elemental bromine (Br₂), a toxic and highly corrosive reagent, frequently used with harsh acids or in chlorinated solvents. nih.gov Modern approaches focus on replacing these hazardous materials with safer, more manageable alternatives. Key developments include the use of solid brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which are easier to handle and offer improved selectivity. google.com

A significant area of research is the in situ generation of bromine, which avoids the transportation and storage of large quantities of the hazardous substance. nih.gov One such system involves the oxidation of hydrogen bromide (HBr) or potassium bromide (KBr) with a safer oxidant like sodium hypochlorite (B82951) (NaOCl) in a continuous flow reactor. nih.gov This method not only enhances safety but also allows for precise control over the reaction.

Furthermore, green chemistry emphasizes "atom economy," a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Catalytic approaches and reaction designs that minimize the formation of byproducts are central to this principle. sphinxsai.com The optimization of solvent systems is another critical aspect, with a move away from volatile organic compounds towards greener alternatives like water, ionic liquids, or deep eutectic solvents where possible. researchgate.net These advancements aim to make the synthesis of complex brominated pyridines more sustainable and economically viable on an industrial scale. researchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Green Bromination Reagents

| Feature | Traditional Reagent (e.g., Br₂) | Green Alternative (e.g., NBS, In Situ Generation) |

| Physical State | Volatile, corrosive liquid/gas | Solid or generated as needed |

| Hazards | Highly toxic, corrosive, difficult to handle | Safer to handle, reduced exposure risk |

| Byproducts | Can generate significant acidic waste (HBr) | Can be more atom-economical |

| Selectivity | May lead to over-bromination | Often provides better control and higher regioselectivity |

| Process | Typically batch processing | Amenable to safer continuous flow processes |

Advancements in Chemo- and Regioselective Functionalization of Pyridine (B92270) Rings

The pyridine ring presents a significant challenge in synthetic chemistry due to its electron-deficient nature, which deactivates it towards electrophilic substitution, and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. nih.govrsc.org Consequently, the direct and selective functionalization of specific C-H bonds is a major research focus. nih.govrsc.org

Recent breakthroughs have provided innovative strategies to control the position of functionalization (regioselectivity) on the pyridine ring. One powerful approach is the use of directing groups, which temporarily coordinate to a catalyst and guide the reaction to a specific C-H bond, such as the otherwise difficult-to-access meta-position. nih.gov For instance, electrochemical methods using directing groups have enabled the selective meta-bromination of pyridines under mild conditions, avoiding the need for harsh catalysts or oxidants. nih.gov

The presence of a fluorine atom, as in 2-fluoropyridine (B1216828) derivatives, profoundly influences the ring's reactivity. ox.ac.ukacs.org Fluorine's high electronegativity makes the carbon atom it is attached to (the C2 position) highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.orgossila.com This allows for the selective introduction of a wide range of nucleophiles at this position. acs.org Conversely, the fluorine substituent also influences the regioselectivity of C-H activation at other positions on the ring, often directing metallation to the adjacent C3 position. ox.ac.ukacs.orgresearchgate.net Researchers are actively exploring these electronic effects to achieve "regioexhaustive substitution," a strategy to selectively functionalize every available position on a fluorinated pyridine ring. acs.org Such precise control is crucial for the synthesis of complex molecules like this compound and its analogues, enabling the systematic modification of their structure to fine-tune their properties.

Exploration of Novel Catalytic Systems for Pyridine Derivatization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems has revolutionized the construction and functionalization of pyridine derivatives. These systems offer milder reaction conditions, higher efficiency, and unprecedented selectivity. nih.gov

Transition-Metal Catalysis: Transition metals like palladium, rhodium, copper, and ruthenium are workhorses in pyridine chemistry. mdpi.com Palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for preparing multi-substituted fluoropyridines. nih.gov For example, this method allows for the one-step synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Copper catalysis has also seen significant advancements, with chiral copper hydride complexes enabling the asymmetric dearomatization of pyridines to create valuable chiral building blocks. nih.govmdpi.comresearchgate.net

Organocatalysis: In a complementary approach, organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the cost and potential toxicity of heavy metals. Photochemical organocatalytic systems have been developed for the functionalization of pyridines. acs.org For instance, a dithiophosphoric acid catalyst can perform three distinct roles in one reaction sequence—acting as a Brønsted acid, a single electron transfer reductant, and a hydrogen atom abstractor—to achieve novel C4-allylation of the pyridine ring. acs.org

The ongoing exploration of these catalytic systems is expected to yield even more efficient and selective methods for synthesizing complex pyridines. The goal is to develop catalysts that can functionalize specific C-H bonds in the presence of other sensitive groups, a concept known as late-stage functionalization, which is highly valuable in medicinal chemistry and materials science. researchgate.net

Table 2: Examples of Modern Catalytic Systems for Pyridine Functionalization

| Catalyst Type | Metal/Molecule | Transformation Example | Reference |

| Transition Metal | Rhodium(III) | C-H functionalization to form 3-fluoropyridines | nih.gov |

| Transition Metal | Copper(I) Hydride | Asymmetric dearomatization of pyridines | nih.govmdpi.com |

| Transition Metal | Ruthenium(II) | Domino C-O/C-N/C-C bond formation from 2-bromopyridines | mdpi.com |

| Organocatalyst | Dithiophosphoric Acid | Photochemical C4-allylation via pyridinyl radicals | acs.org |

Potential Integration of this compound in Materials Science Research and Design

While primarily explored as a building block in agrochemical and pharmaceutical research, the unique structural features of this compound make it a compelling candidate for applications in materials science. Pyridine derivatives are already integral components in functional materials, including ligands for metallosupramolecular architectures and organic electronics. mdpi.com

The integration of fluorine atoms into organic materials is a well-established strategy for enhancing performance. mdpi.com Fluorination can lower the HOMO and LUMO energy levels of a molecule, which facilitates electron injection and improves stability against oxidative degradation. rsc.org This makes fluorinated compounds, including fluoropyridines, attractive for use as semiconductors in devices like Organic Light-Emitting Diodes (OLEDs). ossila.comrsc.org The fluorine atom can also promote favorable π-stacking arrangements in the solid state, which is crucial for efficient charge transport. rsc.org

The this compound molecule possesses a key feature for materials design: the reactive bromomethyl group. This C(sp³)-Br bond serves as a versatile chemical handle for covalently incorporating the fluoro-methyl-pyridine unit into larger structures. It can be used for:

Polymerization: To create novel fluorinated polymers with tailored electronic and physical properties.

Surface Modification: To graft the molecule onto the surface of materials, altering their surface energy, hydrophobicity, or electronic characteristics.

Ligand Synthesis: To synthesize more complex ligands for emissive metal complexes used in OLEDs or as sensors. acs.org